molecular formula C15H15NO2 B15088590 n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide CAS No. 74213-58-4

n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide

Cat. No.: B15088590
CAS No.: 74213-58-4
M. Wt: 241.28 g/mol
InChI Key: NMNPQVUDXPNPRE-AWEZNQCLSA-N
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Description

N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide is an organic compound with the molecular formula C15H15NO2 It is a benzamide derivative characterized by the presence of a hydroxy group and a phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals, plastics, and paper.

Mechanism of Action

The mechanism of action of N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzamide structure allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
  • N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)-2-(1-naphthyl)acetamide
  • 2-(2-aminophenyl)-N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)acetamide

Uniqueness

N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide is unique due to its specific structural features, such as the hydroxy group and the phenylethyl group attached to the nitrogen atom. These features confer distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

74213-58-4

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[(1R)-2-hydroxy-1-phenylethyl]benzamide

InChI

InChI=1S/C15H15NO2/c17-11-14(12-7-3-1-4-8-12)16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18)/t14-/m0/s1

InChI Key

NMNPQVUDXPNPRE-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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